Cyanidin

Vue d'ensemble

Description

La cyanidine est un composé organique naturel appartenant à la classe des anthocyanidines, un type de flavonoïdes. C'est un pigment responsable des couleurs rouge, violet et bleu dans de nombreux fruits et légumes, tels que les raisins, les myrtilles, les mûres, les bleuets, les cerises, les aronia, les canneberges, les sureaux, les aubépines, les loganberries, les baies d'açai et les framboises . La cyanidine est connue pour ses propriétés antioxydantes et ses bienfaits potentiels pour la santé, notamment ses effets anti-inflammatoires et anticancéreux.

Mécanisme D'action

Target of Action

Cyanidin, specifically this compound-3-glucoside (C3G), is a member of the anthocyanin family of dietary polyphenols . It primarily targets various cellular processes and pathways, contributing to its strong antioxidant, cardioprotective, anti-inflammatory, neuroprotective, anticancer, cytoprotective, and anti-diabetic activities . Interestingly, this compound compounds can also target the SARS-COV2 virus, inhibiting viral replication .

Mode of Action

This compound interacts with its targets primarily through its antioxidant and anti-inflammatory properties . It suppresses hepatic gluconeogenesis by reducing the expression of gluconeogenic genes through the phosphorylation inactivation of CRTC2 and HDAC5 coactivators via AMPK .

Biochemical Pathways

This compound affects several biochemical pathways. It plays a role in the adiponectin receptor signaling pathway, which contributes to the activation of AMPK . This compound also influences the NF-κB pathways, disrupting proteasome systems in cases of inflammation and hyperoxidation that ultimately lead to heart disease . Additionally, it’s involved in the biosynthesis of anthocyanins, a group of flavonoids .

Pharmacokinetics

This compound exhibits certain ADME (Absorption, Distribution, Metabolism, and Excretion) properties that impact its bioavailability. It is absorbed in its unmodified molecular form in the upper digestive tract, goes through the extended first-passage metabolism, and its metabolites enter the bloodstream . The absorption and bioavailability of C3G and its metabolites have increased, and their interaction with gut microorganisms may boost their health effects .

Result of Action

The molecular and cellular effects of this compound’s action are diverse. It has been shown to have strong antioxidant, cardioprotective, anti-inflammatory, neuroprotective, anticancer, cytoprotective, and anti-diabetic activities against oxidative stress-related illnesses . It also exhibits anti-cancer activity through the induction of apoptosis and cellular senescence .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the degradation of this compound in dietary systems containing liquid (concentrated juices), solid (fruits), and semisolid components exhibits non-isothermal kinetic behavior . Furthermore, the efficacy and distribution of C3G in the human body are restricted due to its low stability and bioaccessibility .

Analyse Biochimique

Biochemical Properties

Cyanidin interacts with various enzymes, proteins, and other biomolecules in the process of anthocyanin biosynthesis . For instance, it interacts with key structural genes in the flavonoid and anthocyanin biosynthesis pathway .

Cellular Effects

This compound influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . It plays a crucial role in the color variation of Scutellaria baicalensis flowers .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, it interacts with the F3’5’H, ANS, and 3GT genes in the anthocyanin biosynthesis pathway .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. Information on this compound’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies is still being researched .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies on threshold effects, as well as any toxic or adverse effects at high doses, are ongoing .

Metabolic Pathways

This compound is involved in the metabolic pathways of anthocyanin biosynthesis . It interacts with enzymes or cofactors in these pathways, influencing metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, affecting its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are areas of active research. This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Méthodes De Préparation

Voies de Synthèse et Conditions de Réaction : La cyanidine peut être synthétisée par la voie du shikimate et la polykétide synthase (PKS) III dans les plantes à baies. La voie du shikimate utilise l'acide phosphoénolpyruvique et l'érythrose 4-phosphate pour former l'acide shikimique, qui réagit ensuite pour former des acides aminés aromatiques spécifiques. La L-phénylalanine, nécessaire à la production de cyanidine, est synthétisée par cette voie .

Méthodes de Production Industrielle : La production industrielle de cyanidine implique souvent l'extraction à partir de sources naturelles, telles que les baies et autres fruits. Des méthodes biotechnologiques avancées, y compris l'utilisation de souches d'Escherichia coli modifiées génétiquement, ont été développées pour produire du cyanidine-3-O-glucoside (C3G) en grandes quantités. Cela implique l'utilisation de vecteurs multi-monocistroniques et multivariés pour exprimer les gènes nécessaires à la biosynthèse de la cyanidine .

Analyse Des Réactions Chimiques

Types de Réactions : La cyanidine subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution. Elle est sensible aux variations de pH, présentant des couleurs différentes à différents niveaux de pH : rouge à pH < 3, violet à pH 7-8 et bleu à pH > 11 .

Réactifs et Conditions Communes : Les réactifs courants utilisés dans les réactions de cyanidine comprennent le NADPH, la dihydroflavonol 4-réductase, l'oxygène, l'acide alpha-cétoglutarique et l'anthocyanidine synthase. Ces réactifs facilitent la conversion des molécules précurseurs en cyanidine .

Principaux Produits : Les principaux produits formés par les réactions de cyanidine

Activité Biologique

Cyanidin is a member of the anthocyanin family, which are water-soluble pigments that contribute to the red, purple, and blue colors of many fruits and vegetables. This compound has garnered attention for its diverse biological activities, including antioxidant, anti-inflammatory, and anti-cancer properties. This article synthesizes current research findings on the biological activity of this compound, highlighting key studies, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Metabolism

This compound exists primarily in glycosylated forms such as this compound-3-O-glucoside (C3G) and this compound-3-O-rutinoside. These forms are more stable and bioavailable than the aglycone form (this compound) itself. Upon ingestion, this compound glycosides are absorbed through the intestinal epithelium and enter systemic circulation, where they exert various biological effects .

Antioxidant Activity

This compound exhibits significant antioxidant properties , which are critical for mitigating oxidative stress—a factor involved in numerous chronic diseases. Studies have demonstrated that this compound can scavenge free radicals and enhance the activity of endogenous antioxidant enzymes like superoxide dismutase (SOD) and glutathione peroxidase (GPx) .

Table 1: Antioxidant Capacity of this compound

| Study Reference | Methodology | Findings |

|---|---|---|

| In vitro assays | This compound increased SOD activity by 30% in liver cells. | |

| Cell line studies | Induced GPx activity by 50% in HL-60 leukemia cells. |

Anti-Inflammatory Effects

This compound's anti-inflammatory effects are mediated through the inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. Research indicates that this compound can modulate signaling pathways including NF-kB and MAPK, leading to reduced inflammation in various tissues .

Anticancer Properties

This compound has been studied for its potential anticancer effects, particularly in leukemia and breast cancer models. For instance, this compound-3-O-rutinoside was shown to induce apoptosis in HL-60 leukemia cells through ROS-dependent pathways involving p38 MAPK and JNK activation . Additionally, it has been found to inhibit tumor growth in breast cancer cell lines by affecting cell cycle regulation and inducing cell death via mitochondrial pathways .

Case Study: Leukemia Treatment

In a notable study, HL-60 cells treated with this compound-3-O-rutinoside exhibited:

- Increased apoptosis : A dose-dependent increase in apoptotic cells was observed.

- ROS accumulation : Treatment led to elevated levels of reactive oxygen species, contributing to apoptosis.

- Selective toxicity : Normal peripheral blood mononuclear cells showed no cytotoxic effects under similar treatment conditions .

Cardiovascular Benefits

This compound's role in cardiovascular health is supported by research indicating its ability to improve lipid profiles and reduce hyperlipidemia. It enhances fatty acid oxidation and decreases triglyceride levels through activation of peroxisome proliferator-activated receptors (PPARs), particularly PPARα .

Table 2: Cardiovascular Effects of this compound

Applications De Recherche Scientifique

1.1. Metallochromic Agent

Cyanidin has been effectively utilized as a metallochromic agent for the quantitative estimation of heavy metals in environmental samples. A study demonstrated its ability to form stable complexes with metals such as copper, zinc, calcium, and magnesium when extracted from Gmelina arborea fruit. The method was validated against atomic absorption spectrophotometry (AAS), revealing that this compound can serve as a cost-effective alternative for metal analysis in fish samples.

Case Study: Metal Analysis in Fish Samples

- Objective : To assess the suitability of this compound for metal determination.

- Methodology : this compound was extracted and characterized; complexes were formed with metals at an optimal pH of 5.

- Results :

| Metal | AAS Concentration (ppm) | This compound Concentration (ppm) | p-value |

|---|---|---|---|

| Cu | X | Y | Z |

| Zn | 1.5160 ± 0.7071 | 1.4814 ± 0.7167 | >0.05 |

| Ca | A | B | <0.05 |

| Mg | C | D | <0.05 |

1.2. Pharmacokinetics Studies

This compound-3-glucoside (C3G) has been investigated for its pharmacokinetic properties, particularly its distribution in biological tissues. A study conducted on Wistar rats revealed rapid distribution of C3G in the brain, liver, and kidneys after intravenous administration.

Case Study: Distribution of this compound-3-Glucoside

- Objective : To determine the pharmacokinetics of C3G in rat models.

- Methodology : UPLC/MS-MS was employed to analyze tissue samples post-administration.

- Findings : C3G displayed a consistent plasma/brain ratio, suggesting potential neuroprotective effects .

2.1. Functional Food Ingredient

This compound is increasingly recognized for its potential as a functional food ingredient due to its antioxidant properties and health benefits. Research indicates that incorporating this compound-rich foods can enhance nutritional quality and provide protective effects against various diseases.

Case Study: Fortification of Rice with this compound

- Objective : To evaluate the nutritional impact of C3G-enriched rice.

- Methodology : Black rice was fortified with red or white pericarp rice.

- Results : The fortified rice showed improved nutritional profiles and cooking qualities .

2.2. Health Benefits

This compound exhibits numerous health benefits including anti-inflammatory, antioxidant, and potential anti-cancer properties. Its ability to modulate various biological pathways makes it a candidate for therapeutic applications.

Health Impact Summary Table

| Health Benefit | Mechanism of Action |

|---|---|

| Antioxidant | Quenching free radicals |

| Anti-inflammatory | Modulating inflammatory pathways |

| Neuroprotection | Protecting neuronal cells |

| Cardiovascular Health | Improving endothelial function |

Propriétés

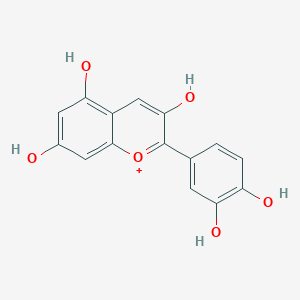

IUPAC Name |

2-(3,4-dihydroxyphenyl)chromenylium-3,5,7-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O6/c16-8-4-11(18)9-6-13(20)15(21-14(9)5-8)7-1-2-10(17)12(19)3-7/h1-6H,(H4-,16,17,18,19,20)/p+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEVZSMAEJFVWIL-UHFFFAOYSA-O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=[O+]C3=CC(=CC(=C3C=C2O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11O6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

528-58-5 (chloride) | |

| Record name | Cyanidin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013306053 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID10157933 | |

| Record name | Cyanidin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10157933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Cyanidin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002708 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

13306-05-3 | |

| Record name | 2-(3,4-Dihydroxyphenyl)-3,5,7-trihydroxy-1-benzopyrylium | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13306-05-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyanidin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013306053 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyanidin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10157933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CYANIDIN CATION | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7732ZHU564 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Cyanidin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002708 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

> 300 °C | |

| Record name | Cyanidin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002708 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.